Cas no 1352933-85-7 (1-(4-Oxocyclohexyl)pyrrolidin-2-one)

1-(4-Oxocyclohexyl)pyrrolidin-2-one is a cyclic ketone derivative with a pyrrolidinone moiety, offering versatile utility in synthetic organic chemistry. Its structure features a reactive cyclohexanone ring, making it a valuable intermediate for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The compound's bifunctional nature allows for selective modifications at both the carbonyl and amide groups, facilitating the synthesis of complex heterocycles and functionalized derivatives. Its stability under standard conditions ensures ease of handling and storage. This compound is particularly useful in medicinal chemistry for scaffold diversification and as a precursor in the development of bioactive molecules. High purity grades are available to meet rigorous research and industrial requirements.
1-(4-Oxocyclohexyl)pyrrolidin-2-one structure
1352933-85-7 structure
商品名:1-(4-Oxocyclohexyl)pyrrolidin-2-one
CAS番号:1352933-85-7
MF:C10H15NO2
メガワット:181.231602907181
CID:5047514
PubChem ID:58562683

1-(4-Oxocyclohexyl)pyrrolidin-2-one 化学的及び物理的性質

名前と識別子

    • 1-(4-oxocyclohexyl)pyrrolidin-2-one
    • 1-(4-oxocyclo-hexyl)pyrrolidin-2-one
    • DB-180202
    • SCHEMBL3151510
    • 1352933-85-7
    • LITOUEJAJQBLGI-UHFFFAOYSA-N
    • G68290
    • 1-(4-Oxocyclohexyl)-2-pyrrolidinone
    • CEC93385
    • AKOS024060231
    • A1-15507
    • 1-(4-Oxocyclohexyl)pyrrolidin-2-one
    • インチ: 1S/C10H15NO2/c12-9-5-3-8(4-6-9)11-7-1-2-10(11)13/h8H,1-7H2
    • InChIKey: LITOUEJAJQBLGI-UHFFFAOYSA-N
    • ほほえんだ: O=C1CCCN1C1CCC(CC1)=O

計算された属性

  • せいみつぶんしりょう: 181.110278721g/mol
  • どういたいしつりょう: 181.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 227
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.4
  • 疎水性パラメータ計算基準値(XlogP): 0

1-(4-Oxocyclohexyl)pyrrolidin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P01T265-100mg
1-(4-Oxocyclohexyl)pyrrolidin-2-one
1352933-85-7 ≥98.0%
100mg
$244.00 2023-12-22
1PlusChem
1P01T265-1g
1-(4-Oxocyclohexyl)pyrrolidin-2-one
1352933-85-7 ≥98.0%
1g
$758.00 2023-12-22
1PlusChem
1P01T265-250mg
1-(4-Oxocyclohexyl)pyrrolidin-2-one
1352933-85-7 ≥98.0%
250mg
$385.00 2023-12-22
TRC
O131426-1g
1-(4-Oxocyclohexyl)pyrrolidin-2-one
1352933-85-7
1g
$ 730.00 2022-06-03
TRC
O131426-500mg
1-(4-Oxocyclohexyl)pyrrolidin-2-one
1352933-85-7
500mg
$ 475.00 2022-06-03
TRC
O131426-100mg
1-(4-Oxocyclohexyl)pyrrolidin-2-one
1352933-85-7
100mg
$ 115.00 2022-06-03

1-(4-Oxocyclohexyl)pyrrolidin-2-one 関連文献

1-(4-Oxocyclohexyl)pyrrolidin-2-oneに関する追加情報

Comprehensive Overview of 1-(4-Oxocyclohexyl)pyrrolidin-2-one (CAS No. 1352933-85-7): Properties, Applications, and Industry Insights

1-(4-Oxocyclohexyl)pyrrolidin-2-one (CAS No. 1352933-85-7) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This cyclohexanone derivative, featuring a pyrrolidin-2-one moiety, exhibits versatile reactivity, making it a valuable intermediate in synthetic chemistry. The compound's 4-oxocyclohexyl group contributes to its conformational flexibility, a property highly sought after in drug design.

Recent studies highlight the growing demand for 1-(4-Oxocyclohexyl)pyrrolidin-2-one in the development of novel kinase inhibitors and CNS-active compounds. Researchers are particularly interested in its potential as a bioisostere for aromatic systems, addressing common challenges in drug solubility and metabolic stability. The compound's CAS 1352933-85-7 has appeared in multiple patent applications, underscoring its commercial relevance in life sciences innovation.

The synthesis of 1-(4-Oxocyclohexyl)pyrrolidin-2-one typically involves Michael addition reactions or catalytic hydrogenation processes. Advanced purification techniques like preparative HPLC ensure high purity grades (>98%) required for pharmaceutical applications. Analytical characterization via NMR spectroscopy and mass spectrometry confirms the compound's structural integrity, with the carbonyl groups at positions 1 and 4 serving as key identification markers.

From an industrial perspective, CAS 1352933-85-7 represents a growing segment in fine chemicals manufacturing. Leading suppliers are optimizing scalable production methods to meet increasing demand from contract research organizations (CROs) and academic institutions. The compound's stability under ambient conditions and compatibility with common organic solvents enhance its practicality in multi-step syntheses.

Emerging applications of 1-(4-Oxocyclohexyl)pyrrolidin-2-one extend to material science, where its rigid-yet-flexible core structure is being explored for polymer modification. The pyrrolidone ring system may contribute to enhanced thermal stability in specialty polymers, while the cyclohexanone moiety offers sites for further functionalization. These developments align with industry trends toward sustainable, high-performance materials.

Quality control protocols for 1352933-85-7 emphasize rigorous impurity profiling, particularly for residual solvents and byproducts from ring-forming reactions. Regulatory-compliant documentation, including certificates of analysis (CoA) and material safety data sheets (MSDS), ensures proper handling and traceability throughout the supply chain. Current Good Manufacturing Practice (cGMP) standards apply to pharmaceutical-grade material.

The environmental profile of 1-(4-Oxocyclohexyl)pyrrolidin-2-one is under active investigation as part of green chemistry initiatives. Preliminary biodegradability studies suggest moderate environmental persistence, prompting research into catalytic degradation methods. These findings inform risk assessment models and guide responsible disposal practices for industrial users.

Market analysts project steady growth for CAS 1352933-85-7 and related heterocyclic compounds, driven by expanding drug discovery pipelines and increased R&D spending in emerging economies. The compound's price volatility remains low compared to more complex building blocks, making it an economical choice for medicinal chemistry programs. Strategic partnerships between synthetic chemistry specialists and end-users are streamlining supply networks.

Technological advancements in flow chemistry and continuous processing are revolutionizing the production of 1-(4-Oxocyclohexyl)pyrrolidin-2-one, enabling higher yields with reduced energy consumption. These innovations address key challenges in scaling up heterocyclic compound synthesis while maintaining stringent quality standards. The integration of process analytical technology (PAT) allows real-time monitoring of critical reaction parameters.

Academic interest in 1352933-85-7 continues to grow, with the compound featuring in recent studies on conformationally restricted analogs of bioactive molecules. Its balanced lipophilicity (calculated logP ~0.9) and molecular weight (195.24 g/mol) position it favorably within drug-like chemical space. Researchers are exploring its utility in fragment-based drug discovery and combinatorial chemistry libraries.

Storage and handling recommendations for 1-(4-Oxocyclohexyl)pyrrolidin-2-one emphasize protection from moisture and prolonged exposure to light. Standard laboratory conditions (room temperature, inert atmosphere) typically suffice for short-term storage, while long-term preservation may require refrigeration. The compound's compatibility with common laboratory equipment simplifies workflow integration.

Intellectual property landscapes surrounding CAS 1352933-85-7 reveal increasing patent activity, particularly in therapeutic areas such as neurodegenerative diseases and metabolic disorders. The compound's structural versatility enables diverse derivatization strategies, making it valuable for protecting novel chemical entities. Legal experts note careful documentation of synthetic routes is essential for freedom-to-operate analyses.

Future research directions for 1-(4-Oxocyclohexyl)pyrrolidin-2-one include exploring its chiral derivatives and investigating structure-activity relationships in various biological targets. The development of enantioselective synthesis methods could unlock new applications in asymmetric catalysis and chiral drug development. These efforts align with pharmaceutical industry priorities for molecular diversity.

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